molecular formula C3H7O5P B1195366 (2-Methoxy-2-oxoethyl)phosphonic acid CAS No. 40962-37-6

(2-Methoxy-2-oxoethyl)phosphonic acid

Cat. No.: B1195366
CAS No.: 40962-37-6
M. Wt: 154.06 g/mol
InChI Key: LLJFNWVJKMVHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-2-oxoethyl)phosphonic acid is a high-purity phosphonic acid derivative of significant interest in medicinal chemistry and materials science. Phosphonic acids and their esters represent one of the most important categories of organophosphorus compounds, with myriad applications as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . As a versatile chemical building block, this compound serves as a key precursor and intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its molecular structure, featuring both phosphonic acid and ester functional groups, allows for further chemical modifications through various synthetic transformations, including dealkylation using reagents such as bromotrimethylsilane (BTMS) to obtain the parent phosphonic acid under mild conditions . Researchers utilize this compound in the synthesis of acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs that include several clinically important therapeutic agents . The compound is provided as a research-grade material strictly for laboratory investigations. All information provided is for research purposes only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

40962-37-6

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl)phosphonic acid

InChI

InChI=1S/C3H7O5P/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H2,5,6,7)

InChI Key

LLJFNWVJKMVHIL-UHFFFAOYSA-N

SMILES

COC(=O)CP(=O)(O)O

Canonical SMILES

COC(=O)CP(=O)(O)O

Synonyms

acetic acid, phosphono-, 1-methyl ester
acetylphosphonic acid, monomethyl ester, monosodium salt
methyl acetyl phosphate
methyl acetylphosphonate
methyl phosphonoacetaldehyde
methylacetylphosphonate
phosphonic acid, acetyl-, monomethyl ester, monosodium salt
phosphonoacetic acid, 1-methyl este

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1.1 Building Block for Phosphonate Derivatives

(2-Methoxy-2-oxoethyl)phosphonic acid serves as a crucial building block in the synthesis of various phosphonate derivatives. It is particularly noted for its application in the preparation of the Still-Gennari reagent, which is essential for synthesizing α,β-unsaturated carbonyl compounds. These compounds are vital in pharmaceutical development and other chemical syntheses due to their biological activity and utility as intermediates.

1.2 Microwave-Assisted Synthesis

The compound can undergo microwave-assisted synthesis techniques, significantly improving reaction times and yields when converting to bis(trimethylsilyl) esters. This method not only enhances efficiency but also allows for the integration of this compound into more complex synthetic pathways.

Biological Activities

2.1 Pharmacological Potential

Research indicates that this compound exhibits biological activities that may be relevant in pharmacological contexts. Preliminary studies suggest potential cardioprotective effects against oxidative stress-induced vascular complications. This opens avenues for further investigation into its metabolic pathways and interactions with cellular targets, making it a candidate for drug development.

2.2 Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological molecules, aiming to elucidate the mechanisms by which it exerts its effects. Understanding these interactions is crucial for optimizing its applications in therapeutic contexts.

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to this compound, highlighting their structures and unique properties:

Compound NameStructure CharacteristicsUnique Properties
1-(4-Chloro-1-methylindol-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl phosphonic acidContains indole moietyPotential anticancer properties
Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphateHydroxy group enhances reactivityUsed as a photoremovable protecting group
Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetateBis(trimethylsilyl) derivativeEnhanced stability and reactivity

These compounds illustrate the diversity within phosphonic acids and their derivatives, showcasing variations in biological activity, stability, and synthetic utility.

Case Studies

4.1 Synthesis of Still-Gennari Reagent

A detailed study on the synthesis of the Still-Gennari reagent via this compound highlights its importance in organic synthesis. The synthesis involved treating trimethyl phosphonoacetate with trimethylsilyl bromide followed by cationic exchange resin treatment to yield moderate results (up to 68% yield). The study emphasizes the need for optimizing reaction conditions to improve yields further .

4.2 Cytotoxicity Evaluation

In another study focusing on phosphonates derived from natural products, the incorporation of methylene phosphonate moieties was explored for their cytotoxic potential against cancer cells. While specific results regarding this compound were not detailed, the methodology underscores the relevance of phosphonates in developing therapeutic agents against malignancies .

Comparison with Similar Compounds

(2-Ethoxy-2-oxoethyl)phosphonic Acid

Replacing the methoxy group with ethoxy results in a homolog with altered electronic and steric properties. NMR studies (³¹P and ¹H) confirm distinct spectral shifts between these derivatives, reflecting electronic differences .

Carboxylic Acid Analogues (e.g., Glycine)

Phosphonic acids exhibit stronger binding to metal oxides (e.g., SnO₂) than carboxylic acids due to their tetrahedral geometry and higher acidity (pKa₁ ~2–3 vs. ~4–5 for carboxylic acids) . For example, in perovskite solar cells, phosphonic acid-based interlayers enhance stability by forming robust surface anchors .

Table 1: pKa and log P Comparisons

Compound pKa₁ log P Application Example Reference
(2-Methoxy-2-oxoethyl)phosphonic acid ~2.5 <2 Metal oxide surface modification
Glycine (carboxylic acid) ~2.34 -1.06 Biological buffer
Fosfomycin (phosphonic antibiotic) 1.7, 5.3 -0.83 Antibacterial agent

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme Inhibition Mechanism Ki (nM) Reference
This compound Not reported N/A N/A N/A
Fosfomycin MurA (UDP-GlcNAc enolpyruvyltransferase) Irreversible covalent binding 0.5–1
Compound 22 (benzyl phosphonic acid) Autotaxin (ATX) Mixed-mode 50–100

Environmental and Regulatory Considerations

Phosphonic acids like fosetyl-Al and their derivatives accumulate in perennial plants, complicating residue detection in agricultural settings . Regulatory bodies define residues as combined fosetyl and phosphonic acid levels, reflecting their metabolic interconversion .

Preparation Methods

Reaction Mechanism and Substrate Scope

The McKenna synthesis involves bis(trimethylsilyl) triflate (BTMS)-mediated dealkylation of dialkyl methylphosphonates. The reaction proceeds via nucleophilic attack at the electron-deficient phosphorus center, forming a bis(trimethylsilyl) ester intermediate that hydrolyzes to the target phosphonic acid. For (2-methoxy-2-oxoethyl)phosphonic acid, the precursor dialkyl ester undergoes silylation in acetonitrile (ACN) at 60°C, achieving quantitative conversion within 4–6 hours under conventional heating.

Solvent and Temperature Optimization

Studies show that solvent polarity critically influences reaction kinetics. Dimethylformamide (DMF) and sulfolane enhance reaction rates by stabilizing the transition state, enabling completion in 2 hours at 80°C. For example:

SolventTemperature (°C)Time (h)Yield (%)
ACN60694
DMF80298
Sulfolane602>99

Data adapted from systematic screenings.

Microwave-Accelerated McKenna Synthesis

Advantages Over Conventional Heating

Microwave irradiation (MW-BTMS) reduces reaction times by 80–90% while avoiding thermal decomposition. For this compound, MW-BTMS in ACN at 60°C achieves full conversion in 15–30 minutes, compared to 4–6 hours conventionally. The non-thermal microwave effect enhances molecular collisions, accelerating silylation without altering the electron-deficient transition state.

Comparative Performance Metrics

Key parameters for microwave vs. conventional methods:

ParameterConventionalMicrowave
Time (min)240–36015–30
Yield (%)82–9194–98
Purity (NMR)>95%>98%

Notably, microwave protocols in sulfolane achieve >99% yield within 2 hours at 60°C, underscoring the synergy between solvent and irradiation.

Two-Step Synthesis via Garegg–Samuelsson Conditions

Step 1: Silylation of Trimethyl Phosphonoacetate

The first step involves converting trimethyl phosphonoacetate to methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate using BTMS. This intermediate forms in 98% yield within 2 hours at 40°C in DMF, leveraging the silylating agent’s high electrophilicity.

Step 2: Alkoxy Substitution with Trifluoroethanol

The silylated intermediate reacts with 2,2,2-trifluoroethanol under anhydrous conditions, displacing trimethylsilyl groups to yield methyl bis(2,2,2-trifluoroethyl)phosphonoacetate. Subsequent acid hydrolysis generates this compound in 94% overall yield.

Critical Control Parameters

  • Moisture exclusion : Water induces premature hydrolysis, reducing yields by 20–30%.

  • Stoichiometry : A 2:1 molar ratio of trifluoroethanol to silylated intermediate ensures complete substitution.

Alternative Pathways and Emerging Strategies

Enzymatic Approaches

While biosynthetic routes for phosphonic acids like 2-aminoethylphosphonate (AEP) are well-documented, direct enzymatic synthesis of this compound remains unexplored. Radical SAM enzymes, such as Fom3 in fosfomycin biosynthesis, demonstrate potential for C–P bond formation but require engineering to accommodate methoxy-oxoethyl motifs.

Solid-Phase Synthesis

Preliminary studies suggest immobilizing phosphonate precursors on resin matrices could enable iterative coupling and deprotection steps. However, challenges in achieving quantitative silyldealkylation on solid supports limit current yields to <50% .

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